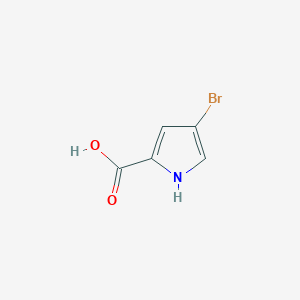

4-bromo-1H-pyrrole-2-carboxylic Acid

Descripción

Significance of Pyrrole (B145914) Scaffolds in Contemporary Chemical and Biological Sciences

The pyrrole scaffold is a fundamental structural motif in the fields of chemistry and biology. biolmolchem.com As a five-membered aromatic nitrogen-containing heterocycle, it is a core component in a vast array of natural products, pharmaceuticals, and functional materials. biolmolchem.comresearchgate.net Its presence is critical in essential biological molecules such as porphyrin, which is found in hemoglobin and vitamin B12, and chlorophyll, the primary pigment in photosynthesis. nih.gov

Pyrrole derivatives exhibit a wide spectrum of biological activities, which has made them a focal point in medicinal chemistry and drug discovery. nih.govnih.gov Compounds containing the pyrrole moiety have been developed with antibacterial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.govresearchgate.net The versatility of the pyrrole ring allows for various chemical modifications, enabling scientists to synthesize novel compounds with tailored pharmacological profiles. researchgate.netnih.gov This adaptability has led to the development of numerous commercially available drugs and compounds currently undergoing clinical investigation. nih.gov The ongoing exploration of pyrrole-based structures continues to yield promising candidates for treating a range of human diseases, including infectious diseases and non-infectious conditions like cancer and Alzheimer's disease. researchgate.netnih.gov

Overview of Halogenated Pyrrole Derivatives in Advanced Research Contexts

The introduction of halogen atoms—such as bromine, chlorine, or fluorine—onto the pyrrole scaffold significantly influences the molecule's physicochemical and biological properties. Halogenation is a key strategy in medicinal chemistry to enhance the therapeutic potential of compounds. For instance, the presence of halogens on an aniline (B41778) moiety attached to a pyrrole ring has been shown to be pivotal for the dual inhibition of certain kinases, which are important targets in cancer therapy. nih.gov

Halogenated pyrroles are found in a variety of natural products, particularly from marine organisms, and many of these compounds exhibit potent bioactivities. nih.gov In synthetic chemistry, halogen-substituted pyrroles serve as important building blocks for creating complex molecules. Research has demonstrated that modifying the pyrrole moiety with halogens can retain potent inhibitory activity against bacterial enzymes like DNA gyrase while altering properties such as lipophilicity. acs.org For example, a compound containing a 3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl fragment was identified as a potent inhibitor of DNA gyrase, highlighting the beneficial role of di-halogen substitution for biological activity. mdpi.com The study of halogenated pyrroles continues to be a vibrant area of research, offering pathways to new therapeutic agents and functional materials. acs.orgresearchgate.net

Research Trajectory and Scope of 4-Bromo-1H-pyrrole-2-carboxylic Acid Studies

Research on this compound has primarily focused on its synthesis, structural characterization, and its role as a precursor in the synthesis of more complex molecules. It is often used as a starting material or intermediate in multi-step organic synthesis. smolecule.com One common method for its preparation involves the bromination of 1H-pyrrole-2-carboxylic acid using a brominating agent like N-bromosuccinimide. smolecule.com

Crystallographic studies have provided detailed insights into its three-dimensional structure. X-ray analysis reveals that the pyrrole ring and the bromine atom lie in approximately the same plane. doaj.orgnih.gov The carboxylic acid group is slightly twisted out of this plane. doaj.orgnih.gov In the solid state, molecules are organized into sheets through hydrogen bonding between the carboxylic acid groups. doaj.orgnih.gov

The scientific interest in this compound is largely driven by the broader importance of pyrrole derivatives in medicinal chemistry. nih.gov While specific biological activities of this compound itself are not extensively detailed in many studies, its structural features make it a valuable scaffold. smolecule.com Researchers have investigated its potential as a foundational element for developing new compounds targeting specific enzymes or receptors. smolecule.com Furthermore, its ability to form hydrogen bonds suggests potential applications in material science, such as its incorporation into polymers to enhance properties like thermal stability. smolecule.com

Summary of Research Focus

| Research Area | Key Findings |

|---|---|

| Synthesis | Commonly synthesized via bromination of 1H-pyrrole-2-carboxylic acid. smolecule.com |

| Structural Analysis | Crystalline structure determined by X-ray crystallography, showing a near-planar ring and intermolecular hydrogen bonding. doaj.orgnih.gov |

| Applications | Primarily used as a building block in organic synthesis for medicinal chemistry and material science applications. smolecule.com |

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWKEVJEMKKVGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372424 | |

| Record name | 4-bromo-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27746-02-7 | |

| Record name | 4-bromo-1H-pyrrole-2-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-1H-pyrrole-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 1h Pyrrole 2 Carboxylic Acid

Direct Bromination Approaches for Pyrrole (B145914) Core Functionalization

Direct bromination of the pyrrole ring is a common and straightforward strategy to introduce a bromine atom onto the heterocyclic core. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of the brominating agent.

Regioselective Bromination of 1H-Pyrrole-2-carboxylic Acid Precursors

The electron-withdrawing nature of the carboxylic acid group at the C2 position of the pyrrole ring directs electrophilic substitution primarily to the C4 and C5 positions. cdnsciencepub.com Studies on the bromination of methyl 2-pyrrolecarboxylate have shown that a mixture of 4-bromo and 5-bromo isomers is typically formed. cdnsciencepub.com The ratio of these isomers can be influenced by the reaction temperature. At room temperature and below, bromination at the 4-position is generally favored, with 4-bromo to 5-bromo isomer ratios ranging from 6:1 to 10:1. cdnsciencepub.com This preference for the 4-position allows for the targeted synthesis of 4-bromo-1H-pyrrole-2-carboxylic acid precursors.

Utilization of N-Bromosuccinimide (NBS) in Controlled Bromination Reactions

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of pyrrole derivatives due to its ability to provide a low, steady concentration of bromine, which helps to control the reaction and minimize the formation of polybrominated byproducts. sigmaaldrich.com The bromination of 1H-pyrrole-2-carboxylic acid or its esters with NBS is a common and relatively simple method for synthesizing the 4-bromo derivative, often resulting in good yields. benthamopenarchives.com The choice of solvent can also play a crucial role in the regioselectivity of the bromination. For instance, a study on a related pyrrole system demonstrated that a change in reaction solvent could lead to a reversal of regioselectivity in Suzuki coupling, suggesting that solvation can influence the reactivity of different positions on the pyrrole ring. benthamopenarchives.com

Multi-step Synthetic Routes for this compound

Multi-step syntheses offer an alternative approach to constructing the this compound molecule, often allowing for greater control over the final substitution pattern.

Derivation from Maleic Anhydride (B1165640) and Formamide-Based Synthons

One multi-step approach to pyrrole synthesis that can be adapted for this purpose is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with a primary amine or ammonia. wikipedia.org While a direct synthesis from maleic anhydride and formamide (B127407) to yield the target molecule is not explicitly detailed in readily available literature, the principles of the Paal-Knorr reaction provide a plausible synthetic pathway. This would likely involve the formation of a 1,4-dicarbonyl precursor that can then be cyclized to form the pyrrole ring. rgmcet.edu.in Subsequent bromination at a suitable stage would be necessary to introduce the bromine atom at the 4-position. Microwave-assisted Paal-Knorr reactions have been shown to be effective, often leading to higher yields and shorter reaction times. pensoft.net

Synthetic Transformations from Trichloroacetylpyrrole Intermediates

Another versatile multi-step synthesis involves the use of 2-trichloroacetylpyrrole as a key intermediate. This intermediate can be prepared by the Friedel-Crafts acylation of pyrrole with trichloroacetyl chloride. rgmcet.edu.in The trichloromethyl ketone group can then be converted to a carboxylic acid ester, such as ethyl 1H-pyrrole-2-carboxylate, by reaction with sodium ethoxide in ethanol. rgmcet.edu.in This ester can then be selectively brominated at the 4-position using a reagent like N-bromosuccinimide. Finally, hydrolysis of the ester group yields this compound. This method provides a reliable route to the desired product with good control over the introduction of the functional groups.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including pyrroles. pensoft.netnih.gov The application of microwave irradiation to the Paal-Knorr synthesis, for example, has been shown to be highly effective. pensoft.net Furthermore, the choice of solvent can significantly impact the reaction outcome, not only by affecting solubility but also by influencing the regioselectivity of reactions like bromination. benthamopenarchives.com

| Parameter | Strategy | Expected Outcome |

| Temperature | Lowering the reaction temperature during direct bromination. cdnsciencepub.com | Increased regioselectivity for the 4-bromo isomer. |

| Brominating Agent | Using N-Bromosuccinimide (NBS) for controlled bromination. benthamopenarchives.com | Minimized formation of polybrominated byproducts. |

| Solvent | Screening different solvents to influence regioselectivity. benthamopenarchives.com | Improved ratio of the desired 4-bromo isomer. |

| Reaction Time | Utilizing microwave irradiation. pensoft.netnih.gov | Significant reduction in reaction time and potential for increased yield. |

| Catalyst | Employing acid catalysts in Paal-Knorr synthesis. wikipedia.org | Acceleration of the cyclization step. |

Mechanistic Insights into this compound Formation

The formation of this compound through the bromination of 1H-pyrrole-2-carboxylic acid is governed by the principles of electrophilic aromatic substitution. The pyrrole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. onlineorganicchemistrytutor.com

In the presence of a brominating agent such as N-bromosuccinimide, an electrophilic bromine species is generated. This electrophile is then attacked by the π-electrons of the pyrrole ring, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. libretexts.org The subsequent loss of a proton from the ring restores aromaticity and yields the brominated pyrrole derivative.

The regioselectivity of this reaction, specifically the preferential substitution at the 4-position, is a critical aspect of the mechanism. In unsubstituted pyrrole, electrophilic attack typically occurs at the 2-position (alpha to the nitrogen) because the resulting carbocation intermediate can be stabilized by three resonance structures, which is more stable than the intermediate formed from attack at the 3-position (beta to the nitrogen), which has only two resonance structures. onlineorganicchemistrytutor.com

However, in the case of 1H-pyrrole-2-carboxylic acid, the presence of the carboxylic acid group at the 2-position significantly influences the regiochemical outcome. The carboxylic acid group is an electron-withdrawing and deactivating group. Through its inductive and resonance effects, it reduces the electron density of the pyrrole ring, particularly at the adjacent 3- and 5-positions. This deactivation makes these positions less favorable for electrophilic attack.

Consequently, the electrophilic bromine is directed to the 4-position, which is less deactivated by the carboxylic acid group. The attack at the 4-position leads to a carbocation intermediate where the positive charge is still delocalized across the pyrrole ring, and the deactivating effect of the carboxylic acid group is minimized compared to attack at other positions. The final step involves the deprotonation of the sp3-hybridized carbon bearing the bromine atom to restore the aromaticity of the pyrrole ring, yielding this compound.

The following table outlines the key mechanistic steps:

| Step | Description |

| 1. Generation of Electrophile | N-bromosuccinimide (NBS) acts as a source of electrophilic bromine (Br+). |

| 2. Nucleophilic Attack | The electron-rich pyrrole ring of 1H-pyrrole-2-carboxylic acid attacks the electrophilic bromine. |

| 3. Formation of Sigma Complex | A resonance-stabilized carbocation intermediate (sigma complex) is formed. The attack occurs preferentially at the 4-position due to the directing effect of the carboxylic acid group at the 2-position. |

| 4. Deprotonation | A base removes a proton from the 4-position of the sigma complex. |

| 5. Aromatization | The pyrrole ring regains its aromaticity, resulting in the final product, this compound. |

Chemical Reactivity and Derivatization Studies of 4 Bromo 1h Pyrrole 2 Carboxylic Acid

Electrophilic and Nucleophilic Substitution Reactions of the Pyrrole (B145914) Nucleus

The pyrrole ring is inherently reactive towards electrophiles due to the lone pair of electrons on the nitrogen atom, which contributes to the aromatic sextet. However, the presence of a bromine atom and a carboxylic acid group modifies this reactivity.

While 4-bromo-1H-pyrrole-2-carboxylic acid is itself often synthesized via the bromination of 1H-pyrrole-2-carboxylic acid using reagents like N-bromosuccinimide (NBS), it can undergo further electrophilic substitution. smolecule.com Pyrrole and its derivatives are significantly more reactive than benzene towards electrophilic substitution. youtube.com The incoming electrophile, such as a bromine cation (Br+), preferentially attacks the C5 position, which is the most electron-rich and sterically accessible site remaining on the pyrrole ring.

Table 1: Further Bromination of this compound Derivatives

| Reactant | Reagent | Product | Reference |

|---|

This selective bromination at the C5 position highlights the directing effects of the existing substituents on the pyrrole nucleus.

The bromine atom at the C4 position of the pyrrole ring can be displaced by various nucleophiles, particularly through transition metal-catalyzed cross-coupling reactions. The direct nucleophilic aromatic substitution is generally difficult on such an electron-rich ring. However, derivatization of the molecule can activate the C-Br bond towards such reactions.

For instance, the formylated derivative of the corresponding ethyl ester, ethyl 4-bromo-5-formyl-1H-pyrrole-2-carboxylate, readily undergoes Suzuki cross-coupling reactions. richmond.edu This reaction forms a new carbon-carbon bond by coupling the pyrrole derivative with various aromatic and heteroaromatic boronic acids or trifluoroborates in the presence of a palladium catalyst. richmond.edu Acylation of the pyrrole nitrogen also activates the molecule towards these cross-coupling reactions. richmond.edu

Table 2: Suzuki Cross-Coupling of a 4-Bromo-1H-pyrrole-2-carboxylate Derivative

| Pyrrole Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |

|---|

These transformations are crucial for the synthesis of more complex, polysubstituted pyrrole structures that are of interest in medicinal chemistry and materials science. richmond.edu

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group at the C2 position is a key handle for a range of chemical modifications, including esterification, amide bond formation, and decarboxylation.

The direct conversion of a carboxylic acid to an ester, known as Fischer esterification, is a common and straightforward transformation. This reaction involves treating the carboxylic acid with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst. The poor leaving group ability of the hydroxyl group (-OH) is overcome by protonating it with a strong acid, which converts it into a good leaving group (H₂O). libretexts.org

This method is widely used to prepare esters like methyl 4-bromo-1H-pyrrole-2-carboxylate and ethyl 4-bromo-1H-pyrrole-2-carboxylate. richmond.edu These esters are often preferred over the free acid in subsequent synthetic steps, such as cross-coupling reactions, due to their increased solubility in organic solvents and the protection of the acidic proton.

Table 3: Typical Esterification of this compound

| Alcohol | Catalyst | Product | Reference |

|---|---|---|---|

| Methanol (CH₃OH) | Sulfuric Acid (H₂SO₄) | Methyl 4-bromo-1H-pyrrole-2-carboxylate | nih.gov |

Amide bond formation is a fundamental reaction in organic and medicinal chemistry. nih.govresearchgate.net The direct reaction between a carboxylic acid and an amine is generally difficult and requires high temperatures. libretexts.org Therefore, the carboxylic acid must first be "activated" using a coupling reagent. researchgate.net Reagents like dicyclohexylcarbodiimide (DCC) are used to convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by an amine to form the amide. libretexts.orgyoutube.com

This methodology allows for the synthesis of a wide array of pyrrole-2-carboxamide derivatives from this compound. These derivatives are prevalent in many biologically active compounds and are of significant interest in the development of new pharmaceuticals. nih.govnih.gov

Table 4: General Synthesis of Pyrrole-2-carboxamides

| Reactants | Coupling Reagent | Product |

|---|

The removal of the carboxylic acid group (decarboxylation) from pyrrole-2-carboxylic acids can be achieved under certain conditions. smolecule.com The decarboxylation of pyrrole-2-carboxylic acid itself is known to be subject to acid catalysis in strongly acidic solutions. researchgate.net The proposed mechanism involves the addition of water to the carboxyl group of the protonated reactant, which leads to the formation of pyrrole and protonated carbonic acid. researchgate.netresearchgate.net This pathway is favored over the direct cleavage of the C-C bond to form a carbanion. researchgate.net

Applying these principles to this compound, heating the compound in the presence of a strong acid would lead to the formation of 3-bromopyrrole. This reaction provides a route to pyrroles that are unsubstituted at the C2 position.

Transition Metal-Catalyzed Coupling Reactions

The bromine atom at the C4 position of this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents onto the pyrrole ring.

Palladium-Catalyzed Suzuki Cross-Coupling for Aryl-Pyrrole Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds between organohalides and organoboron compounds, catalyzed by a palladium(0) complex. For this compound, this reaction enables the synthesis of 4-aryl-1H-pyrrole-2-carboxylic acid derivatives. The reaction typically involves the coupling of the bromo-pyrrole with an arylboronic acid or one of its esters.

The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the pyrrole. This is followed by transmetalation with the organoboron species, and the cycle concludes with reductive elimination to yield the 4-aryl-pyrrole product and regenerate the palladium(0) catalyst. nih.gov The choice of catalyst, base, and solvent is crucial for achieving high yields. nih.govacs.org Common conditions often involve a palladium catalyst such as Pd(dppf)Cl₂ (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) in the presence of a base like potassium carbonate. nih.gov

Table 1: Typical Components for Suzuki Cross-Coupling of Bromo-Pyrroles

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | dppf, PPh₃ | Stabilizes the palladium catalyst and influences its reactivity. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Dimethoxyethane (DME), Toluene, Dioxane | Solubilizes reactants and influences reaction temperature and rate. |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronic esters | Source of the aryl group to be coupled. |

Heck Coupling and Other Carbon-Carbon Bond Forming Reactions

The Mizoroki-Heck reaction provides a method for the palladium-catalyzed coupling of aryl or vinyl halides with alkenes. organic-chemistry.orglibretexts.orgyoutube.com this compound can serve as the aryl halide component in this reaction, allowing for the introduction of vinyl substituents at the C4 position of the pyrrole ring. The reaction typically proceeds with a palladium catalyst, a phosphine ligand, and a base. researchgate.net The mechanism involves oxidative addition of the palladium catalyst to the C-Br bond, followed by migratory insertion of the alkene and subsequent β-hydride elimination to form the vinylated pyrrole product. libretexts.org

Beyond the Heck reaction, the bromo-pyrrole substrate is amenable to other palladium-catalyzed C-C bond forming reactions, including:

Stille Coupling: Utilizes organotin reagents as the coupling partner.

Sonogashira Coupling: Couples the bromo-pyrrole with a terminal alkyne, providing a route to 4-alkynyl-pyrrole derivatives.

Table 2: Key Components for Heck Coupling Reactions

| Component | Examples | Role in Reaction |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | The active catalyst that drives the C-C bond formation. |

| Ligand | PPh₃, P(o-tol)₃ | Modulates the electronic and steric properties of the catalyst. |

| Base | Et₃N, K₂CO₃ | Neutralizes the hydrogen halide formed during the catalytic cycle. |

| Alkene Partner | Acrylates, Styrenes | The source of the vinyl group to be added to the pyrrole ring. |

| Solvent | Acetonitrile, DMF | Provides the reaction medium. |

Copper-Catalyzed Intramolecular Cyclization

While palladium is dominant in cross-coupling, copper-catalyzed reactions are also significant, particularly for forming C-N and C-O bonds. For derivatives of this compound, copper-catalyzed intramolecular cyclization represents a potential pathway to construct fused heterocyclic systems. This strategy would first require modification of the carboxylic acid group. For instance, conversion to an amide bearing a nucleophilic group (such as an amine or thiol) could set the stage for an intramolecular cyclization.

In such a hypothetical reaction, a copper catalyst could facilitate the coupling between the bromine at the C4 position and the appended nucleophile, leading to the formation of a new ring fused to the pyrrole core. While specific examples starting directly from this compound are not prevalent, analogous copper-catalyzed cyclizations of o-haloarylamines and related compounds are well-established, demonstrating the feasibility of this approach for generating complex, polycyclic structures. organic-chemistry.orgnih.govrsc.org

Oxidation and Reduction Pathways of the Pyrrole Ring System

The aromatic pyrrole ring, while relatively stable, can undergo both oxidation and reduction under specific conditions. These transformations alter the electronic properties and geometry of the heterocyclic core, providing access to different classes of compounds.

The oxidation of pyrroles can be challenging, often leading to polymerization or the formation of unstable products due to the electron-rich nature of the ring. researchgate.net However, controlled oxidation can yield functionalized products such as pyrrolinones or maleimides. The outcome is highly dependent on the oxidant used and the substitution pattern on the pyrrole ring. Common oxidants include hydrogen peroxide, m-chloroperoxybenzoic acid (m-CPBA), and singlet oxygen. The reaction can suffer from a lack of regioselectivity, particularly with substituted pyrroles. researchgate.net

Conversely, the reduction of the pyrrole ring is a more common and predictable transformation. Catalytic hydrogenation is frequently employed to reduce the aromatic pyrrole to a saturated pyrrolidine ring. This transformation dramatically changes the molecule's structure from planar and aromatic to a non-planar, aliphatic heterocycle.

Table 3: Reagents for Oxidation and Reduction of the Pyrrole Ring

| Transformation | Reagent/Condition | Potential Product(s) |

|---|---|---|

| Oxidation | Hydrogen Peroxide (H₂O₂), m-CPBA | Pyrrolinone derivatives, Maleimides, Ring-opened products |

| Oxidation | Singlet Oxygen (¹O₂) | Endoperoxides, Hydroxylated pyrroles |

| Oxidation | Hypervalent Iodine Reagents | Dearomatized pyrrole derivatives |

| Reduction | H₂ / Palladium (Pd), Platinum (Pt), or Rhodium (Rh) | Pyrrolidine-2-carboxylic acid derivatives |

| Reduction | Birch Reduction (Na/NH₃, EtOH) | Dihydropyrrole derivatives |

Biological and Medicinal Applications of 4 Bromo 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

Role as a Privileged Scaffold in Contemporary Drug Discovery

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a basis for the development of a variety of bioactive compounds. The pyrrole (B145914) ring is widely recognized as such a scaffold due to its presence in numerous biologically active natural products and synthetic drugs. rsc.org Its derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer properties. researchgate.net

The pyrrole-based structure is a versatile pharmacophore in medicinal chemistry, and its derivatives have been successfully developed to target various diseases. mdpi.com For instance, pyrrole derivatives are being explored as potential inhibitors of HIV, targeting different stages of the viral replication cycle. nih.gov The unique bridgehead nitrogen heterocycle in some pyrrole analogs, such as the pyrrolo[2,1-f] nih.govnih.govnih.govtriazine template, has demonstrated the versatility of the pyrrole scaffold to yield derivatives with a broad spectrum of biological activities. nih.gov The inherent properties of the pyrrole ring, including its electronic characteristics and ability to participate in hydrogen bonding, make it an ideal foundation for designing targeted therapeutic agents.

Antimicrobial and Antibacterial Activities

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents. Derivatives of 4-bromo-1H-pyrrole-2-carboxylic acid have shown promise in this area, exhibiting efficacy against a range of bacteria, including those resistant to conventional antibiotics.

Research has demonstrated the potential of pyrrole-2-carboxamide derivatives, synthesized from this compound, as inhibitors of mycobacterial membrane protein Large 3 (MmpL3), a crucial target for treating drug-resistant tuberculosis. nih.gov Structure-activity relationship studies have revealed that specific substitutions on the pyrrole ring and the carboxamide group can significantly enhance anti-TB activity, with many compounds showing potent activity with a minimum inhibitory concentration (MIC) of less than 0.016 μg/mL. nih.gov

Furthermore, novel 4-phenylpyrrole-2-carboxamide derivatives have been synthesized and evaluated for their in vitro antibacterial activity against pathogenic Gram-negative bacteria. biomedres.us Certain compounds in this series displayed considerable antibacterial activity against clinical isolates of E. coli and P. aeruginosa, with MIC values in the range of 6.05-6.25 µg/mL. biomedres.us

| Compound | Target Organism | MIC (μg/mL) |

|---|---|---|

| Pyrrole-2-carboxamide derivatives | Mycobacterium tuberculosis | <0.016 |

| 4-phenylpyrrole-2-carboxamide (5c) | E. coli | 6.05 |

| 4-phenylpyrrole-2-carboxamide (5c) | P. aeruginosa | 6.05 |

| 4-phenylpyrrole-2-carboxamide (5e) | K. pneumoniae | 6.25 |

Bacterial biofilms are a significant concern in clinical settings as they provide a protective environment for bacteria, making them more resistant to antibiotics. Bromopyrrole alkaloids, which share a structural similarity with derivatives of this compound, have been investigated for their ability to inhibit biofilm formation. nih.gov Phakellin-based alkaloids, for example, have been shown to significantly reduce biofilm formation by E. coli. nih.govnih.gov This anti-biofilm activity often occurs through non-microbicidal mechanisms, suggesting an interference with bacterial signaling pathways rather than direct killing. nih.gov

The pyrrole-2-carboxamide moiety is a key pharmacophore found in molecules with diverse biological activities, including antibiofilm and antibacterial properties. biomedres.us Synthetic derivatives inspired by natural bromopyrrole alkaloids are being developed as potent bacterial biofilm inhibitors. researchgate.net Oroidin, a bromopyrrole alkaloid, has demonstrated modest anti-biofilm activity against Pseudomonas aeruginosa. nih.gov

| Compound | Target Organism | Activity | IC₅₀ (μg/mL) |

|---|---|---|---|

| Dibromoisophakellin | E. coli | Biofilm Inhibition | 50.9 |

| Dibromophakellin | E. coli | Biofilm Inhibition | 31.3 |

| Oroidin | Pseudomonas aeruginosa (PAO1) | Biofilm Inhibition | 190 μM |

| Dihydrosventrin | Pseudomonas aeruginosa (PAO1) | Biofilm Inhibition | 52 μM |

Anticancer and Antitumor Research

While the pyrrole scaffold is a component of many anticancer drugs, specific research directly linking this compound and its derivatives to the following anticancer mechanisms was not identified within the scope of this review.

No information was found in the reviewed sources regarding the role of this compound or its derivatives in the inhibition of Granzyme B for apoptosis modulation in cancer therapy.

No information was found in the reviewed sources regarding the targeting of Fibroblast Growth Factor Receptor (FGFR) pathways by this compound or its derivatives.

Development as Antitubulin Agents for Antimitotic Activity

Derivatives of this compound have been investigated as antitubulin agents, which interfere with microtubule dynamics, a critical process for cell division. This interference can induce mitotic arrest and subsequently lead to apoptosis in rapidly dividing cells, making them a target for cancer chemotherapy.

One promising lead compound is 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester, which acts as a potent microtubule-destabilizing agent. nih.gov This compound is believed to bind to the colchicine (B1669291) site on tubulin, thereby inhibiting microtubule polymerization. nih.gov Molecular modeling studies have provided insights into how these pyrrole-based compounds interact with the colchicine binding site, revealing two distinct binding modes that correlate with their activity levels. The more active compounds are predicted to bind deeper within the site, overlapping well with the binding regions of colchicine's A and C rings. nih.gov

The antiproliferative activity of these compounds is closely linked to their antitubulin activity. Structure-activity relationship (SAR) studies have shown that modifications to the ester group at the C-2 position of the pyrrole ring significantly impact potency. For instance, the ethyl ester derivative remains the most active in the series studied, while shorter (methyl) or longer and bulkier alkyl substitutions (n-propyl, isopropyl, n-butyl) lead to a decrease in antiproliferative activity. nih.gov

| Compound | Modification | Relative Activity |

|---|---|---|

| Ethyl ester (Lead Compound) | -COOCH2CH3 | Most Active |

| Methyl ester | -COOCH3 | 17-fold decrease |

| n-Propyl ester | -COOCH2CH2CH3 | Decreased activity |

| Isopropyl ester | -COOCH(CH3)2 | Decreased activity |

| n-Butyl ester | -COOCH2(CH2)2CH3 | Significant activity loss (>36-fold) |

Other research has explored piperidine-based derivatives as anti-tubulin agents. nih.gov One of the most potent of these derivatives was found to arrest cancer cells in the G2/M phase of the cell cycle and inhibit tubulin polymerization, effects that were confirmed through molecular docking studies at the colchicine binding site. nih.gov

Lipid-Lowering Agents and Metabolic Disorder Interventions

The pyrrole scaffold is a key feature in established lipid-lowering drugs like atorvastatin (B1662188) and fluvastatin, which function by inhibiting HMG-CoA reductase, a critical enzyme in cholesterol biosynthesis. nih.govuctm.eduresearchgate.net Inspired by this, researchers have explored novel derivatives of this compound for their potential to treat hyperlipidemia.

A recent study investigated a series of N-(4-benzoylphenyl) pyrrole-2-carboxamide derivatives for their lipid-lowering effects in a rat model of hyperlipidemia induced by Triton WR-1339. semanticscholar.org One specific derivative, N-(4-Benzoylphenyl)-4-bromo-1H-pyrrole-2-carboxamide, demonstrated significant potential in improving lipid profiles. semanticscholar.org Treatment with this compound led to a substantial reduction in LDL-cholesterol and a marked increase in HDL-cholesterol levels after 18 hours. semanticscholar.org

The study compared the effects of the novel pyrrole derivatives to bezafibrate, a commonly used antihyperlipidemic drug. semanticscholar.org The results indicated that the synthesized compounds had promising antihyperlipidemic impacts, effectively addressing hypercholesterolemia and hypertriglyceridemia. semanticscholar.org

| Lipid Profile Parameter | Effect after 18 hours of treatment |

|---|---|

| LDL-Cholesterol | 77% decrease (p < 0.001) |

| HDL-Cholesterol | 22% increase (p < 0.001) |

This line of research highlights the versatility of the pyrrole nucleus in designing new pharmacologically active agents for metabolic disorders. semanticscholar.org Other studies on different series of substituted pyrroles have also shown them to be potent hypolipidemic agents, capable of lowering serum triglyceride and cholesterol concentrations. nih.gov

Isolation and Bioactivity of Marine Natural Product Derivatives (e.g., Pyrrole-Imidazole Alkaloids)

The this compound motif is a fundamental building block in a vast and structurally diverse class of marine natural products known as pyrrole-imidazole alkaloids (PIAs). mdpi.com These secondary metabolites are found almost exclusively in marine sponges, particularly from the families Agelasidae, Axinellidae, and Hymeniacidonidae. mdpi.comchim.it

The simplest member of this family is oroidin, a linear molecule featuring a bromopyrrole carboxamide linked to an amino-imidazole moiety. mdpi.com The complexity of PIAs ranges from such simple monomers to intricate, polycyclic structures containing multiple stereocenters. mdpi.com Many of these compounds are brominated at the C4 and/or C5 positions of the pyrrole ring. chim.it

These marine-derived compounds exhibit a wide range of significant biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. chim.itnih.govnih.gov For example, (−)-dibromophakellstatin, a tetracyclic PIA isolated from the sponge Phakellia mauritiana, has shown interesting cell growth inhibitory activity against human cancer cell lines. mdpi.com The intriguing biological profiles of these compounds have made them attractive targets for total synthesis. chim.it

The biosynthesis of the pyrrole-2-carboxylic acid moiety in these alkaloids is thought to originate from amino acids like proline or ornithine. mdpi.comnih.gov The discovery of this ever-growing family of over 150 members continues to attract significant interest from researchers in numerous scientific disciplines. rsc.org

| Alkaloid Name | Source Organism (Sponge) | Key Structural Feature |

|---|---|---|

| Oroidin | Agelas oroides | Linear bromopyrrole carboxamide |

| Dispacamide A | Agelas dispar | Oxidized 2-aminoimidazole moiety |

| Longamide B | Agelas sp. | Brominated pyrrole-2-carboxamide |

| (-)-Dibromophakellstatin | Phakellia mauritiana | Tetracyclic monomeric structure |

Comprehensive Structure-Activity Relationship (SAR) Studies for Optimized Biological Profiles

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds derived from this compound. By systematically modifying the chemical structure, researchers can identify key features responsible for biological activity and refine them to enhance potency and selectivity.

In the context of antitubulin agents, SAR studies on 3,5-dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acid ethyl ester and its analogues have revealed critical determinants for activity. As previously noted, the nature of the ester group at the C-2 position is a key factor; the ethyl ester provides optimal activity, while other alkyl groups diminish it. nih.gov This suggests that the size and conformation of this substituent are important for fitting into the colchicine binding pocket on tubulin. nih.gov

For a different series of pyrrole-based inhibitors targeting metallo-β-lactamases, SAR studies indicated that the 3-carbonitrile group, vicinal 4,5-diphenyl substituents, and an N-benzyl side chain on the pyrrole ring were all important for inhibitory potency. nih.gov Further modification, such as the addition of an N-benzoyl group, retained potent activity against multiple enzyme subclasses. nih.gov

In the development of pyrrolone antimalarials, SAR investigations showed that methyl groups on the pyrrole B-ring were important for activity, as their removal resulted in a significant loss of potency. nih.gov Conversely, replacing these methyl groups with ethyl groups did not significantly affect activity. nih.gov Furthermore, replacing the pyrrole ring itself with other five-membered heterocycles like imidazole, pyrazole, or furan (B31954) led to a substantial decrease in antimalarial activity, highlighting the privileged nature of the pyrrole scaffold for this target. nih.gov These studies underscore the importance of systematic structural modifications to guide the development of pyrrole-based compounds into effective therapeutic agents.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure, Reactivity Prediction, and Spectroscopic Validation

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic properties of 4-bromo-1H-pyrrole-2-carboxylic acid. These computational methods allow for the calculation of various molecular parameters that are crucial for predicting the compound's reactivity and for validating experimental spectroscopic data.

Theoretical studies on similar brominated heterocyclic compounds have utilized DFT to determine key reactivity descriptors. researchgate.net These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provide insights into the molecule's kinetic stability and its propensity to act as an electron donor or acceptor. researchgate.netresearchgate.net For instance, a smaller HOMO-LUMO energy gap generally indicates higher chemical reactivity. researchgate.net

Furthermore, DFT calculations are instrumental in spectroscopic validation. By simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra, researchers can compare theoretical predictions with experimental findings. nih.gov This comparison helps to confirm the molecular structure and provides a detailed assignment of vibrational modes and chemical shifts. nih.gov While specific DFT-based spectroscopic studies for this compound are not extensively detailed in the available literature, the methodology is well-established for analogous pyrrole (B145914) derivatives. researchgate.net

Table 1: Key Reactivity Descriptors Calculable by DFT

| Descriptor | Significance |

| HOMO Energy | Indicates electron-donating ability |

| LUMO Energy | Indicates electron-accepting ability |

| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability |

| Ionization Potential | Energy required to remove an electron |

| Electron Affinity | Energy released upon gaining an electron |

| Electronegativity | Tendency to attract electrons |

| Hardness | Resistance to change in electron distribution |

| Softness | Reciprocal of hardness, indicates reactivity |

| Electrophilicity Index | Measures the electrophilic character |

Molecular Dynamics (MD) Simulations for Ligand-Target Interaction Profiling

Molecular dynamics (MD) simulations offer a dynamic perspective on the interaction between this compound and its potential biological targets. These simulations can model the time-dependent behavior of the ligand-protein complex, providing valuable information on its stability and the nature of the binding interactions.

Molecular Docking Studies for Binding Affinity and Mechanism Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for elucidating the binding mechanism and estimating the binding affinity of this compound with various biological targets.

For derivatives of pyrrole-2-carboxylic acid, molecular docking studies have been instrumental in identifying potential therapeutic targets and rationalizing their biological activity. vlifesciences.com For instance, in the context of developing new anti-tubercular agents, docking studies of pyrrole-2-carbohydrazide derivatives were performed against the enoyl-acyl carrier protein reductase of Mycobacterium tuberculosis. vlifesciences.com Such studies provide a binding score, which is an estimation of the binding free energy, and a detailed visualization of the interactions between the ligand and the active site residues. nih.gov These insights are critical for structure-activity relationship (SAR) studies and for the rational design of more potent analogs. researchgate.net

Table 2: Representative Data from Molecular Docking Studies of Pyrrole Derivatives

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues (Example) |

| Pyrrole Derivative 1 | Enoyl-ACP Reductase | -7.5 | TYR158, MET199 |

| Pyrrole Derivative 2 | Rev-erbα | -9.2 | ARG174, HIS177 |

| Pyrrole Derivative 3 | B-cell lymphoma-extra large (Bcl-xL) | -8.1 | GLY138, TYR195 |

Note: The data in this table is illustrative and based on studies of various pyrrole derivatives, not specifically this compound.

Conformational Analysis and Energetic Landscapes of this compound and its Derivatives

The conformational flexibility of this compound and its derivatives plays a significant role in their biological activity. Understanding the energetic landscape of different conformers is essential for identifying the low-energy, bioactive conformation.

X-ray crystallography studies have provided precise data on the solid-state conformation of this compound. nih.govdoaj.org In its crystalline form, the non-hydrogen atoms of the pyrrole ring and the bromine atom are nearly coplanar. nih.govdoaj.org The dihedral angle between the plane of the carboxylic acid group and the pyrrole ring is approximately 14.1 degrees. nih.govdoaj.org This planarity is a key structural feature. In the crystal, molecules are linked by O—H···O hydrogen bonds, forming corrugated sheets. nih.govdoaj.org

Computational conformational analysis, often performed using DFT, can explore the potential energy surface of the molecule in the gas phase or in solution. researchgate.net These studies can identify the most stable conformers and the energy barriers for rotation around single bonds, such as the bond connecting the carboxylic acid group to the pyrrole ring. For related pyrrole-2-carboxylic acid derivatives, both s-cis and s-trans conformations (referring to the relative orientation of the C=O and N-H bonds) have been studied, with their relative stability being influenced by intra- and intermolecular interactions. researchgate.net

Applications in Materials Science

Incorporation into Polymeric Systems for Enhanced Material Properties

The unique molecular structure of 4-bromo-1H-pyrrole-2-carboxylic acid lends itself to integration within polymeric systems, offering a pathway to enhanced material properties. Researchers have explored its use as a monomer or an additive in the development of new polymers. The presence of the pyrrole (B145914) ring, with its electron-rich nature, and the reactive carboxylic acid and bromine functional groups, allows for various polymerization and modification strategies.

One of the key areas of investigation has been the incorporation of this compound to improve the thermal stability and electrical conductivity of polymers. smolecule.com The inherent aromaticity of the pyrrole ring contributes to the thermal resistance of the resulting polymer, while the potential for creating conjugated polymer chains through polymerization of the pyrrole moiety can lead to materials with desirable electrical properties. The ability of the carboxylic acid group to form hydrogen bonds can also influence the intermolecular interactions within the polymer matrix, potentially affecting its mechanical properties.

Table 1: Potential Enhancements of Polymeric Systems by this compound

| Property Enhancement | Contributing Structural Feature | Potential Application Area |

| Increased Thermal Stability | Aromatic Pyrrole Ring | High-performance plastics, coatings |

| Improved Electrical Conductivity | Conjugated Polymer Backbone | Antistatic materials, organic electronics |

| Modified Mechanical Properties | Hydrogen Bonding via Carboxylic Acid Group | Advanced composites, functional textiles |

Detailed research findings indicate that the specific properties of the final polymer are highly dependent on the polymerization method, the concentration of the pyrrole-based monomer, and the nature of the co-monomers used. The bromine atom on the pyrrole ring can also serve as a site for further functionalization, allowing for the tailoring of the polymer's properties for specific applications.

Development of Pyrrole-Based Biosensors and Sensor Applications

Pyrrole and its derivatives are foundational in the development of advanced biosensors, primarily due to their ability to be electropolymerized into conductive polymers like polypyrrole (PPy). nih.gov These polypyrrole-based materials are advantageous for biosensor fabrication owing to their excellent electrical properties, biocompatibility, and the relative ease of their synthesis and functionalization. nih.govmdpi.com

The general principle behind pyrrole-based biosensors involves the immobilization of a biological recognition element (such as an enzyme, antibody, or DNA strand) onto a polypyrrole-coated electrode. The polypyrrole serves as a transducer, converting the biological recognition event into a measurable electrical signal. The conductive nature of the polymer facilitates efficient electron transfer between the bioreceptor and the electrode surface. bohrium.com

While direct applications of this compound in commercially available biosensors are not extensively documented, the broader class of pyrrole-carboxylic acids is significant. The carboxylic acid group provides a convenient anchor point for the covalent attachment of biomolecules, ensuring their stable immobilization on the sensor surface. This functionalization is crucial for the sensitivity and stability of the biosensor. mdpi.com Molecularly imprinted polymers (MIPs) based on pyrrole have also been developed for use as analytical sensors. researchgate.net

Table 2: Components and Function of a Pyrrole-Based Electrochemical Biosensor

| Component | Material Example | Function |

| Electrode | Glassy Carbon, Gold | Provides the conductive surface for the sensor |

| Transducer | Polypyrrole (PPy) | Converts the biological signal into an electrical signal |

| Bioreceptor | Enzymes, Antibodies, DNA | Specifically binds to the target analyte |

| Functionalization Agent | Pyrrole-2-carboxylic acid | Facilitates the immobilization of the bioreceptor |

Research has demonstrated the use of polypyrrole and its composites in biosensors for the detection of a wide range of analytes, including glucose, dopamine, and various biomarkers for diseases. nih.govmdpi.com The versatility of pyrrole chemistry allows for the creation of tailored sensor platforms with high sensitivity and selectivity. bohrium.com The electrochemical synthesis of polypyrrole can be readily controlled to produce films with desired thickness and morphology, further enhancing their performance in sensor applications. researchgate.net

Future Research Directions and Translational Potential

The foundational scaffold of 4-bromo-1H-pyrrole-2-carboxylic acid presents a fertile ground for future research, with significant potential for translation into therapeutic applications. The strategic exploration of its chemical space, biological targets, and synthetic methodologies is crucial for unlocking its full potential.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-1H-pyrrole-2-carboxylic acid, and how are yields optimized?

- Methodological Answer : The compound is synthesized via hydrolysis of methyl 4-bromo-1H-pyrrole-2-carboxylate derivatives. For example, methyl 4-bromopyrrole-2-carbonylaminoacetate reacts with potassium carbonate in acetonitrile under reflux for 24 hours, followed by silica gel chromatography (eluent: EtOAc/petroleum ether) to yield 55.2% of the product . Optimization involves adjusting reaction time, solvent polarity, and base stoichiometry.

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound crystallizes in the monoclinic space group P2₁/c with unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 16.0028 (13) |

| b (Å) | 4.9046 (6) |

| c (Å) | 8.2367 (7) |

| β (°) | 93.199 (7) |

| V (ų) | 645.47 (11) |

| Z | 4 |

| Hydrogen bonding (O–H···O) forms corrugated sheets parallel to the bc-plane, stabilizing the lattice . |

Q. What spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : H NMR confirms aromatic protons (δ 6.5–7.5 ppm for pyrrole protons) and carboxylic acid protons (broad ~δ 12–13 ppm).

- IR : Peaks at ~2500–3300 cm (O–H stretch) and ~1700 cm (C=O stretch) validate functional groups .

- Mass Spectrometry : ESI-MS or HRMS confirms the molecular ion peak at m/z 189.95 [M–H] for C₅H₃BrNO₂⁻ .

Advanced Research Questions

Q. How do hydrogen bonding and molecular geometry influence the compound’s stability and reactivity?

- Methodological Answer : The dihedral angle between the carboxy group and the pyrrole ring (14.1° ) reduces conjugation, increasing electrophilicity at the carboxylic acid. O–H···O hydrogen bonds (2.65–2.70 Å ) form infinite chains, enhancing thermal stability. Computational studies (DFT) can model how deviations from coplanarity affect intermolecular interactions and solubility .

Q. What challenges arise in synthesizing derivatives, and how are they addressed?

- Methodological Answer : Bromine’s electron-withdrawing effect deactivates the pyrrole ring, complicating electrophilic substitutions. Strategies include:

- Protection/Deprotection : Use of ethyl or methyl esters to block the carboxylic acid during reactions (e.g., alkylation with 4-chlorobenzyl chloride in DMF/Cs₂CO₃ at 60°C ).

- Cross-Coupling : Suzuki-Miyaura reactions require palladium catalysts (e.g., Pd(PPh₃)₄) and microwave-assisted heating to overcome steric hindrance .

Q. How can contradictions in reported bioactivity data be resolved?

- Methodological Answer : Discrepancies in antitumor or kinase inhibition assays (e.g., IC₅₀ variations) may stem from:

- Structural Analogues : Subtle differences in substituents (e.g., 3-cyano vs. 4-acetyl derivatives ) alter binding affinity.

- Assay Conditions : Standardize cell lines (e.g., HCT-116 vs. HeLa) and solvent controls (DMSO concentration ≤0.1%).

- Docking Studies : Use AutoDock Vina to compare binding modes with target proteins (e.g., EGFR kinase ).

Q. What computational methods predict the compound’s interactions in biological systems?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.